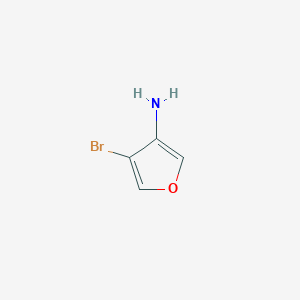
4-Bromofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromofuran-3-amine is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromine atom at the fourth position and an amino group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromofuran-3-amine typically involves the bromination of furan followed by amination. One common method is the bromination of furan using bromine or N-bromosuccinimide (NBS) to yield 4-bromofuran. This intermediate can then be subjected to amination using ammonia or an amine source under suitable conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to yield furan-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hypervalent iodine compounds (e.g., PhI(OAc)2) and TEMPO are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles, and oximes.
Reduction: Furan-3-amine.
Substitution: Hydroxylated or alkylated furan derivatives.
Aplicaciones Científicas De Investigación
4-Bromofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of polymers, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-Bromofuran-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Similar structure but with a benzene ring instead of a furan ring.
3-Bromofuran: Lacks the amino group at the third position.
Furan-3-amine: Lacks the bromine atom at the fourth position.
Uniqueness
4-Bromofuran-3-amine is unique due to the presence of both a bromine atom and an amino group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C4H4BrNO |
|---|---|
Peso molecular |
161.98 g/mol |
Nombre IUPAC |
4-bromofuran-3-amine |
InChI |
InChI=1S/C4H4BrNO/c5-3-1-7-2-4(3)6/h1-2H,6H2 |
Clave InChI |
CTCQPGOUCKIPKP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CO1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


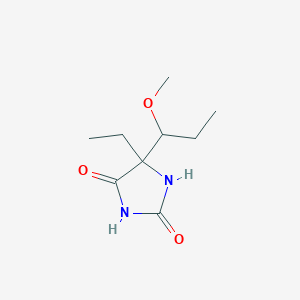
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
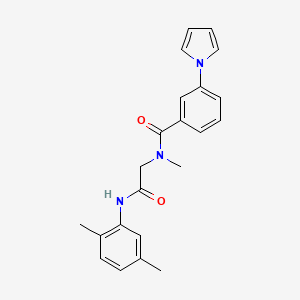
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
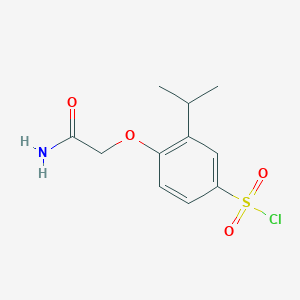
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
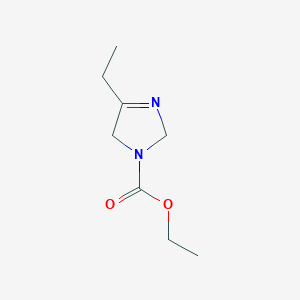

![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)

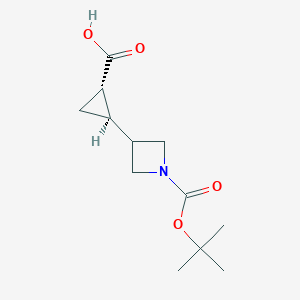
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
